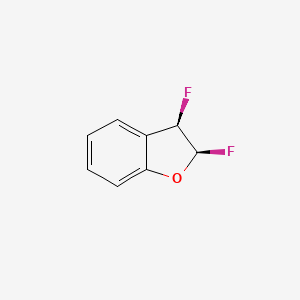

Cis-2,3-difluoro-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C8H6F2O |

|---|---|

Molecular Weight |

156.13 g/mol |

IUPAC Name |

(2R,3R)-2,3-difluoro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H6F2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H/t7-,8+/m1/s1 |

InChI Key |

LNPRWPOAMGTDLD-SFYZADRCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@H]([C@H](O2)F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(O2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Cis 2,3 Difluoro 2,3 Dihydrobenzofuran and Analogous Fluorinated Dihydrobenzofurans

Direct Fluorination Strategies

Direct fluorination methods offer a straightforward approach to introduce fluorine atoms into the dihydrobenzofuran scaffold. These strategies typically involve the reaction of a pre-formed dihydrobenzofuran or a benzofuran (B130515) precursor with a fluorinating agent.

Anodic Fluorination of Benzofuran Derivatives

Anodic fluorination is an electrochemical method that has proven effective for the synthesis of 2,3-difluoro-2,3-dihydrobenzofuran derivatives. nih.govacs.org In this process, 3-substituted benzofuran derivatives undergo electrolysis in the presence of a fluoride (B91410) salt. This reaction yields a mixture of products, including the cis and trans stereoisomers of 2,3-difluoro-2,3-dihydrobenzofuran. nih.govacs.org

The success of this method is notably dependent on the presence of a substituent at the 3-position of the benzofuran ring. Unsubstituted benzofuran tends to form unstable and unisolable fluorinated products. The introduction of a substituent at the 3-position, however, directs the fluorination to a more productive pathway. acs.org The reaction is believed to proceed through the formation of a radical cation intermediate, followed by the attack of a fluoride ion. acs.org

A variety of fluoride salts can be used, and the electrolysis can be carried out in an undivided cell under either a nitrogen atmosphere or in open air. acs.org The specific conditions, including the solvent and the nature of the fluoride salt, can influence the product distribution and yield.

| Starting Material (3-Substituted Benzofuran) | Fluorinating Agent (Fluoride Salt) | Key Products | Reference |

| Ethyl (3-benzofuranyl)acetate | Et4NF·4HF | cis- and trans-2,3-difluoro-2,3-dihydrobenzofuran derivatives | acs.org |

| 1-(3-benzofuranyl)-2-propanone | Et3N·3HF | cis- and trans-2,3-difluoro-2,3-dihydrobenzofuran derivatives | acs.org |

| (3-benzofuranyl)acetonitrile | Me4NF·4HF | cis- and trans-2,3-difluoro-2,3-dihydrobenzofuran derivatives | acs.org |

| 3-methylbenzofuran | Et4NF·4HF | cis- and trans-2,3-difluoro-2,3-dihydrobenzofuran derivatives | acs.org |

Halogen Exchange Methodologies for Vicinal Difluorination

Halogen exchange, or the Finkelstein reaction, is a classic method for forming carbon-fluorine bonds. While not extensively detailed specifically for cis-2,3-difluoro-2,3-dihydrobenzofuran in the provided search results, the general principle involves the substitution of other halogens (like chlorine or bromine) with fluoride. This approach would necessitate the prior synthesis of a corresponding 2,3-dihalo-2,3-dihydrobenzofuran. The success of this method often depends on the choice of fluoride source, with reagents like silver fluoride (AgF), potassium fluoride (KF), and tetrabutylammonium (B224687) fluoride (TBAF) being common options. acs.org

Photocatalytic and Electrocatalytic Fluorination Approaches

Recent advancements in synthetic chemistry have introduced photocatalytic and electrocatalytic methods for C-H fluorination. These techniques offer mild and selective ways to introduce fluorine atoms.

Photocatalytic fluorination often utilizes a photocatalyst that, upon light irradiation, can initiate the fluorination process. For instance, decatungstate photocatalysts in combination with N-fluorobenzenesulfonimide (NFSI) have been used for the direct fluorination of benzylic C-H bonds. rsc.orgrsc.orgresearchgate.net This method could potentially be adapted for the fluorination of the dihydrobenzofuran ring. Another approach involves the use of Selectfluor®, a well-known electrophilic fluorinating agent, in photocatalytic reactions. researchgate.net

Cooperative N-heterocyclic carbene (NHC) and photoredox catalysis has been employed for the dearomatizing 2,3-fluoroaroylation of benzofurans, yielding 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. nih.govacs.org

Electrocatalytic fluorination , similar to anodic fluorination, uses an electric current to drive the fluorination reaction. This method has been applied to the regioselective fluorination of various organic compounds, including cyclic ethers. acs.orgbeilstein-journals.org The use of specific ionic liquids and fluoride sources can enhance the efficiency and selectivity of the process. acs.org

Stereoselective and Enantioselective Synthetic Routes

Controlling the stereochemistry of the fluorination process is crucial for accessing specific isomers like this compound. Stereoselective and enantioselective methods aim to achieve this control through the use of chiral auxiliaries or catalysts.

Chiral Auxiliary-Mediated Approaches to this compound

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing this compound, a chiral auxiliary could be incorporated into the benzofuran or dihydrobenzofuran starting material. Anodic fluorination of a benzothioate derivative bearing a camphor (B46023) group as a chiral auxiliary has been shown to produce α-fluoro products with a diastereomeric excess, demonstrating the potential of this strategy. beilstein-journals.org While this example is not on a dihydrobenzofuran system, the principle could be extended.

Asymmetric Catalysis in Dihydrobenzofuran Fluorination

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically enriched fluorinated compounds. This involves using a chiral catalyst to control the stereoselectivity of the fluorination reaction.

Several asymmetric catalytic systems have been developed for fluorination reactions, although their specific application to the synthesis of this compound is not always explicitly detailed. For instance, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters. researchgate.net The development of chiral N,N'-dioxide/transition metal complexes has enabled the asymmetric Friedel-Crafts alkylation of certain heterocycles, a strategy that could potentially be adapted for fluorination. researchgate.net

Furthermore, hydrogen bonding phase-transfer catalysis using chiral bis-urea catalysts has emerged as a powerful tool for asymmetric nucleophilic fluorination. nih.gov This method has been successfully applied to the enantioselective ring-opening of episulfonium ions with fluoride. nih.gov The development of chiral catalysts for various fluorination reactions is an active area of research, with the potential to provide efficient routes to enantiomerically pure fluorinated dihydrobenzofurans. researchgate.netnih.gov

Organocatalytic Strategies for Stereocontrol

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a complementary approach to traditional metal-based catalysts. In the context of fluorinated dihydrobenzofurans, organocatalysts can facilitate the stereocontrolled introduction of fluorine atoms. Chiral Brønsted acids, for instance, have been employed in the intramolecular cyclization of fluorinated precursors. These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the ring-closing step. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, analogous strategies for the synthesis of fluorinated heterocycles suggest potential pathways. For example, the enantioselective fluorocyclization of 2-(1-arylvinyl)phenols using a chiral phosphoric acid catalyst and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) can yield 3-fluoro-2,3-dihydrobenzofurans with high enantioselectivity. The extension of this methodology to a difluorination protocol remains an area of active research.

Diastereoselective Access to Vicinal Difluorinated Dihydrobenzofurans

The diastereoselective synthesis of vicinal difluorinated compounds is a formidable challenge due to the strong stereoelectronic effects of the fluorine atoms. Achieving a cis relationship between two fluorine atoms on a five-membered ring requires precise control over the reaction trajectory. One potential strategy involves the fluorination of a pre-existing dihydrobenzofuran scaffold. For instance, the electrophilic fluorination of a 2,3-dihydrobenzofuran (B1216630) derivative bearing a directing group at a suitable position could facilitate the sequential introduction of two fluorine atoms. The stereochemical outcome of the second fluorination would be influenced by the stereochemistry of the first, potentially leading to a diastereoselective synthesis.

Another approach involves the cyclization of a difluorinated acyclic precursor. For example, the intramolecular cyclization of a 2-(2,3-difluoro-3-arylpropyl)phenol could, in principle, yield the desired this compound. The stereochemistry of the final product would be dictated by the stereochemistry of the starting material and the reaction conditions of the cyclization step.

A notable method for the synthesis of cis-difluorinated motifs involves the use of hypervalent iodine reagents. While not yet reported for the direct synthesis of this compound, the cis-difluorination of alkenes using reagents like a mixture of pyridine-HF and a hypervalent iodine compound has been demonstrated for other systems. The application of such a method to a suitable benzofuran precursor could provide a direct route to the target molecule.

Transition Metal-Catalyzed Syntheses of Dihydrobenzofuran Frameworks for Subsequent Fluorination

Transition metal catalysis offers a versatile platform for the construction of the dihydrobenzofuran core, which can then be subjected to fluorination reactions. These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step, providing rapid access to complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of dihydrobenzofurans is well-established. The Wacker-type cyclization of 2-allylphenols is a classic example, leading to the formation of 2-methyl-2,3-dihydrobenzofurans. Modifications of this reaction, using different starting materials and reaction conditions, can provide access to a variety of substituted dihydrobenzofurans. For subsequent fluorination, a dihydrobenzofuran with a handle for functionalization, such as a double bond, would be a desirable intermediate. For instance, the palladium-catalyzed reaction of a 2-iodophenol (B132878) with an appropriate alkyne could yield a 2-substituted benzofuran, which could then be selectively reduced and fluorinated.

| Catalyst | Substrates | Product | Reference |

| Pd(OAc)₂/ligand | 2-allylphenol | 2-methyl-2,3-dihydrobenzofuran | N/A |

| Pd(PPh₃)₄ | 2-iodophenol, alkyne | 2-substituted benzofuran | N/A |

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the efficient construction of heterocyclic systems. In this approach, a C-H bond is selectively cleaved and functionalized, avoiding the need for pre-functionalized starting materials. For the synthesis of dihydrobenzofurans, a rhodium catalyst can mediate the annulation of a phenol (B47542) with an alkyne. The reaction proceeds through a rhodacyclic intermediate, leading to the formation of the dihydrobenzofuran ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of catalyst and directing group on the phenol substrate. This methodology provides a convergent and atom-economical route to dihydrobenzofuran scaffolds that are amenable to further functionalization, including fluorination.

Copper and nickel catalysts are attractive alternatives to precious metals like palladium and rhodium due to their lower cost and unique reactivity. Copper-catalyzed intramolecular cyclizations of 2-halophenols with various coupling partners have been widely used to synthesize dihydrobenzofurans. For example, the copper-catalyzed Ullmann-type coupling of a 2-bromophenol (B46759) with an enolate can lead to the formation of a 2-substituted-2,3-dihydrobenzofuran.

Nickel catalysis has also been employed in the synthesis of dihydrobenzofurans. Nickel-catalyzed reductive couplings of 2-halophenols with alkynes or alkenes can provide access to a range of substituted dihydrobenzofurans. These methods are often tolerant of a wide variety of functional groups, making them suitable for the synthesis of complex molecules.

| Catalyst | Reaction Type | Substrates | Product |

| CuI/ligand | Intramolecular Cyclization | 2-bromophenol, enolate | 2-substituted-2,3-dihydrobenzofuran |

| Ni(COD)₂/ligand | Reductive Coupling | 2-halophenol, alkyne/alkene | Substituted dihydrobenzofuran |

Iron and ruthenium catalysts are gaining prominence in organic synthesis due to their low toxicity, abundance, and unique catalytic properties. Iron-catalyzed radical cyclizations of unsaturated phenols can be used to construct the dihydrobenzofuran skeleton. These reactions often proceed under mild conditions and are tolerant of a variety of functional groups.

Ruthenium catalysts have been employed in various transformations leading to dihydrobenzofurans, including cycloisomerization reactions of enynes and atom-transfer radical cyclizations. Ruthenium-catalyzed C-H activation/annulation reactions have also been developed, providing an alternative to rhodium-based systems. These methods offer a sustainable and efficient approach to the synthesis of dihydrobenzofuran precursors for fluorination.

Utilisation of Fluorinated Building Blocks in Dihydrobenzofuran Synthesis

An alternative and often more direct approach to the synthesis of fluorinated dihydrobenzofurans involves the use of precursors that already contain the desired fluorine atoms. This strategy can simplify the synthetic route and provide better control over the position and stereochemistry of the fluorine substituents.

The use of gem-difluorinated building blocks is a powerful strategy for introducing two fluorine atoms onto the same carbon. For example, the synthesis of new gem-difluorodihydrobenzofurans has been achieved starting from easily accessible propargylic fluorides. aub.edu.lbresearchgate.net An intramolecular oxa-Michael addition affords gem-difluorodihydrobenzofurans bearing an electrophilic double bond, which can be further functionalized. aub.edu.lbresearchgate.net

Another approach involves the reaction of enaminones with difluorocarbene precursors under metal-free conditions to construct 2,2-difluoro-2,3-dihydrofurans. rsc.org These methods demonstrate the feasibility of incorporating difluorinated moieties into the dihydrofuran ring system.

The ring-opening of epoxides with a fluoride source is a well-established method for the introduction of a fluorine atom and a hydroxyl group in a trans configuration. youtube.comlibretexts.orgbeilstein-journals.org This SN2-type reaction is stereospecific, with the fluoride ion attacking from the backside of the epoxide ring, leading to inversion of configuration at the attacked carbon center. youtube.com

While this method typically yields trans-fluorohydrins, its application in the synthesis of cis-1,2-difluorides is less direct. The stereochemical outcome of epoxide ring-opening is highly dependent on the reaction conditions and the nature of the substrate. youtube.comlibretexts.org For the synthesis of a cis-difluorinated product, a more complex strategy would be required, potentially involving multiple steps or a different type of fluorinating agent that can promote a syn-addition of fluorine. The stereospecificity of epoxide ring-opening reactions makes them a valuable tool in stereocontrolled synthesis, though careful consideration of the reaction mechanism is necessary to achieve the desired stereochemical outcome. youtube.com

Deoxyfluorination Reactions within Dihydrobenzofuran Synthesis

The introduction of fluorine atoms into the 2,3-dihydrobenzofuran scaffold can significantly modulate the molecule's biological and chemical properties. Deoxyfluorination, the process of replacing a hydroxyl group with a fluorine atom, represents a powerful strategy for the synthesis of fluorinated organic compounds. This section explores the application of deoxyfluorination reactions in the context of preparing fluorinated dihydrobenzofurans, with a particular focus on the synthesis of this compound.

While direct deoxyfluorination of a diol precursor to yield this compound is not extensively documented in the literature, the principles of modern fluorination chemistry suggest it as a viable synthetic route. The primary challenge in such a synthesis lies in controlling the stereochemistry of the resulting difluorinated product.

A documented method for the synthesis of both cis- and trans-2,3-difluoro-2,3-dihydrobenzofuran involves a halogen-exchange reaction. In this approach, trans-2,3-dibromo-2,3-dihydrobenzofuran is treated with dry silver fluoride in a mixture of benzene (B151609) and acetonitrile. This reaction yields a mixture of the cis and trans isomers of 2,3-difluoro-2,3-dihydrobenzofuran, which can then be separated by chromatography.

Hypothetically, a more direct route to this compound would involve the stereoselective deoxyfluorination of cis-2,3-dihydroxy-2,3-dihydrobenzofuran. A variety of modern deoxyfluorinating reagents could be employed for such a transformation. The choice of reagent is critical as it influences the reaction's efficiency, substrate scope, and stereochemical outcome.

Commonly used deoxyfluorinating agents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). sigmaaldrich.com These reagents are known to convert alcohols to alkyl fluorides, typically with an inversion of stereochemistry at the reaction center. sigmaaldrich.com For a cis-diol, a double inversion reaction could potentially lead to the desired cis-difluoro product. However, the reaction of diols with these reagents can sometimes lead to rearrangements and other side products.

More recent developments in deoxyfluorination technology have introduced reagents like PyFluor and Fluolead, which offer improved selectivity and milder reaction conditions. researchgate.netucla.edu PyFluor, or 2-pyridinesulfonyl fluoride, in combination with a strong base, has been shown to be a highly selective deoxyfluorination reagent with reduced elimination byproducts. ucla.edu Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is a crystalline solid with high thermal stability and has demonstrated broad utility in deoxofluorination reactions.

The stereochemical outcome of deoxyfluorination reactions is a key consideration. While many deoxyfluorination reactions proceed with inversion of configuration, the specific stereochemical course can be influenced by factors such as the substrate's structure, the choice of reagent, and the reaction conditions. nih.gov For cyclic diols, the rigidity of the ring system and the potential for neighboring group participation can also affect the stereoselectivity of the fluorination.

A summary of common deoxyfluorinating agents and their general characteristics is presented in the table below.

| Reagent | Common Name/Abbreviation | Key Characteristics |

| Diethylaminosulfur trifluoride | DAST | Widely used, but can be thermally unstable. nih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. sigmaaldrich.com |

| 2-Pyridinesulfonyl fluoride | PyFluor | Stable, selective, and often used with a strong base. ucla.edu |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead | Thermally stable crystalline solid with broad applicability. |

While a specific, documented deoxyfluorination of cis-2,3-dihydroxy-2,3-dihydrobenzofuran to its difluoro counterpart remains to be reported, the extensive toolkit of modern fluorination chemistry provides a strong foundation for the development of such a synthetic route. Future research in this area would likely focus on the optimization of reaction conditions and the selection of the most appropriate deoxyfluorinating agent to achieve high yields and the desired cis stereochemistry.

Stereochemical Investigations and Conformational Analysis of Cis 2,3 Difluoro 2,3 Dihydrobenzofuran

Elucidation of Relative Stereochemistry via Spectroscopic Techniques

The determination of the relative stereochemistry of cis-2,3-difluoro-2,3-dihydrobenzofuran has been achieved primarily through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between adjacent protons and between protons and fluorine atoms are particularly informative in establishing the cis relationship of the fluorine substituents.

Application of Nuclear Magnetic Resonance (NMR) Coupling Constants

The geometric isomers of 2,3-difluoro-2,3-dihydrobenzofuran have been synthesized, and their structures were assigned based on their NMR spectra. researchgate.net In a study by Baciocchi and colleagues, the crude reaction product of the fluorination of trans-2,3-dibromo-2,3-dihydrobenzofuran yielded two isomers, which were identified as the trans and cis diastereomers of 2,3-difluoro-2,3-dihydrobenzofuran. researchgate.net

The assignment of the cis configuration was based on the analysis of the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants. For the cis isomer, the observed coupling constants between the protons at C-2 and C-3 (H-2 and H-3) and the fluorine atoms at these positions provide definitive evidence for their relative orientation. In perdeuteriobenzene at 90 MHz, the NMR spectrum of the compound assigned as the cis-isomer displayed a ddd (doublet of doublet of doublets) signal for the proton at C-2 and another ddd signal for the proton at C-3. researchgate.net

A key finding was the temperature dependence of the coupling constants. An increase in temperature from 25°C to 100°C resulted in a decrease of 0.7 Hz for the ³JH2-F3 coupling constant and an increase of the same magnitude for the ³JH3-F2 coupling constant. researchgate.net This observation is indicative of a slight shift in the conformational equilibrium of the dihydrofuran ring. researchgate.net The value for the vicinal proton-proton coupling constant, ³JH2-H3, remained constant, which is expected as the dihedral angle between the C-2-H and C-3-H bonds is nearly identical in the two primary conformers. researchgate.net

| NMR Coupling Constants for this compound * | |

| Coupling Constant | Value (Hz) |

| ³J H2-F | 61.2 |

| ³J H3-F | 2.9 |

| ³J H2-H3 | Value not explicitly provided in the source |

| NMR data recorded in perdeuteriobenzene at 90 MHz. researchgate.net |

Correlation with Diastereomeric Standards

While the synthesis of this compound has been reported starting from trans-2,3-dibromo-2,3-dihydrobenzofuran, detailed studies correlating its stereochemistry with other diastereomeric standards are not extensively documented in the available literature. researchgate.net The assignment of the cis and trans isomers was primarily established through the interpretation of their respective NMR spectra, as discussed in the previous section.

Conformational Studies of the Dihydrobenzofuran Ring System

The five-membered dihydrofuran ring in 2,3-dihydrobenzofuran (B1216630) derivatives is not planar and adopts a puckered conformation to relieve ring strain. The introduction of substituents, particularly electronegative atoms like fluorine, significantly influences the ring's conformation.

Analysis of the Furan (B31954) Ring Puckering and Substituent Effects

The 2,3-dihydrobenzofuran core is a rigid heterocyclic structure where a benzene (B151609) ring is fused to a saturated furan ring at the C-2 and C-3 positions. mdpi.com This ring system can undergo puckering, an ultrafast process that can influence the outcomes of chemical reactions. nih.govresearchgate.net In substituted dihydrobenzofurans, the nature and position of the substituents dictate the preferred puckering mode, which is often an envelope or a twist conformation. For this compound, the puckering of the furan ring will be a balance between minimizing steric interactions and accommodating the stereoelectronic effects of the two fluorine atoms.

Influence of Vicinal Fluorine Atoms on Conformation (e.g., Gauche Effect)

The presence of vicinal fluorine atoms on the dihydrofuran ring introduces a significant stereoelectronic interaction known as the gauche effect. The gauche effect is the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents, in this case, fluorine, are positioned at a dihedral angle of approximately 60° (gauche) rather than 180° (anti). wikipedia.org This preference is generally attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org

Theoretical and Computational Approaches to Conformational Landscape

While experimental techniques like NMR provide valuable data on the conformational preferences of this compound, theoretical and computational methods can offer a more detailed and energetic perspective of the conformational landscape. Quantum chemical calculations, such as density functional theory (DFT), can be employed to model the different possible conformations of the molecule, calculate their relative energies, and predict key geometric parameters like bond lengths, bond angles, and dihedral angles.

Mechanistic Pathways and Reactivity Studies of Cis 2,3 Difluoro 2,3 Dihydrobenzofuran

Reaction Mechanisms in the Formation of Cis-2,3-difluoro-2,3-dihydrobenzofuran

The formation of the this compound structure can be approached through several mechanistic routes. These pathways often involve the stereoselective difluorination of a benzofuran (B130515) precursor or the cyclization of a suitably functionalized and fluorinated acyclic precursor. The choice of mechanism significantly influences the stereochemical outcome of the reaction.

Anionic pathways to dihydrobenzofurans typically involve intramolecular cyclization, where a phenoxide anion attacks an electrophilic carbon center. For the synthesis of the target molecule, this could involve a pre-fluorinated substrate. One plausible route is the intramolecular SN2 reaction of a 2-(1,2-difluoro-2-haloethyl)phenoxide. The stereochemistry of the starting material would directly dictate the cis configuration of the product.

Another approach involves the Michael addition of a phenoxide to an electron-deficient fluoroalkene, followed by intramolecular cyclization. The stereoselectivity of the initial addition and the subsequent ring-closing step are critical for achieving the desired cis arrangement of the fluorine atoms. The use of radical inhibitors in related syntheses of dihydrobenzofurans suggests that anionic pathways are often predominant. mdpi.com

Table 1: Plausible Anionic Intermediates in this compound Synthesis

| Intermediate Type | Description | Role in Stereoselectivity |

|---|---|---|

| Phenoxide Anion | A deprotonated phenol (B47542) serves as the nucleophile for intramolecular cyclization. | Directs the initial attack to form the dihydrofuran ring. |

| Enolate Intermediate | Formed from the reaction of a phenoxide with a fluorinated vinyl electrophile. | The geometry of the enolate can influence the stereochemical outcome of the subsequent cyclization. |

| Halohydrin-type Intermediate | An intermediate with adjacent fluorine and leaving group (e.g., halide) on the ethyl side chain. | A backside attack by the phenoxide would proceed via an SN2 mechanism, controlling the stereochemistry. |

Radical-based methods offer a complementary approach, particularly for the direct fluorination of a benzofuran or dihydrobenzofuran scaffold. The generation of a radical cation from the benzofuran ring, followed by coupling with a fluorine source, is a known strategy for the dearomatizing difunctionalization of benzofurans. acs.orgnih.gov

In a potential pathway, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis could be employed. acs.orgnih.gov In this scenario, the benzofuran is oxidized to its radical cation, which then couples with a radical generated from a fluorinating agent. acs.orgnih.gov Achieving cis stereoselectivity in such a process would depend on the nature of the intermediate and the steric and electronic factors governing the approach of the second fluorine atom donor. Silver-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofurans proceeds through phenoxy radical intermediates, highlighting the utility of radical pathways in forming the core structure. scielo.br

Alternatively, a radical-initiated cyclization of a fluorinated precursor, such as a 2-alkenylphenol, could be triggered. The stereochemical outcome of the 5-exo-trig cyclization would be influenced by the transition state geometry.

Carbene and ylide chemistry provides powerful tools for the construction of heterocyclic rings. The reaction of difluorocarbene (:CF₂) with a suitable precursor is a direct method for introducing a difluoromethylene group. nih.govcas.cn A hypothetical pathway could involve the [2+1] cycloaddition of difluorocarbene to the double bond of a 2-vinylphenol derivative, followed by rearrangement to the dihydrobenzofuran ring. The stereochemistry would be set during the initial cycloaddition.

Phosphorus ylides have also been utilized in the synthesis of dihydrobenzofurans. cnr.it A tandem reaction involving the hydrolysis of a key ylide intermediate can provide access to related benzoheterocyclic products. cnr.it For the target molecule, a strategy could involve the reaction of a salicylaldehyde derivative with a fluorinated phosphorus ylide, leading to a cyclization cascade. The stereoselectivity would be governed by the sterics of the ylide and the substrate during the ring-forming step.

Table 2: Carbene and Ylide Precursors in Fluorinated Heterocycle Synthesis

| Intermediate | Precursor | Reaction Type |

|---|---|---|

| Difluorocarbene (:CF₂) | Ph₃P⁺CF₂CO₂⁻ (PDFA), TMSCF₃, ClCF₂CO₂Na | Cycloaddition, C-H insertion |

| Phosphorus Ylide | Fluorinated phosphonium salts | Wittig-type reactions, Cyclizations |

| Sulfonium Ylide | Fluorinated sulfonium salts | [4+1] Annulation |

Transition metal-catalyzed reactions are central to modern organic synthesis and offer various mechanistic pathways to construct complex molecules. nih.govrsc.orgresearchgate.net The formation of C-F bonds via reductive elimination from high-valent metal centers, particularly palladium(IV), is a known, albeit challenging, transformation. nih.govpku.edu.cn A plausible catalytic cycle for the synthesis of this compound could involve a palladium-catalyzed intramolecular difluorination of a 2-alkenylphenol.

The cycle might commence with the oxidative addition of a C-H or C-X bond to a Pd(0) or Pd(II) center. Subsequent coordination of the alkene and a fluorinating agent would be followed by migratory insertion. The final, and often most difficult, step would be the C-F reductive elimination from a Pd(IV) intermediate to form the two C-F bonds and regenerate the catalyst. nih.gov The cis stereochemistry would necessitate that both fluorine ligands are delivered to the same face of the coordinated alkene, possibly through a concerted or near-concerted process.

Transformation Reactions of this compound

The reactivity of this compound is dominated by the presence of the vicinal difluoro moiety. These fluorine atoms significantly influence the electronic properties and stability of the molecule, making it susceptible to specific transformations such as dehydrofluorination.

The elimination of hydrogen fluoride (B91410) (HF) from vicinal difluoroalkanes is a common reaction, typically promoted by a base. In the case of this compound, dehydrofluorination can lead to the formation of fluorinated benzofuran derivatives. Depending on which proton is abstracted (from C2 or C3), two possible products can be formed: 2-fluorobenzofuran or 3-fluorobenzofuran.

The regioselectivity of the elimination would be influenced by the acidity of the protons at the C2 and C3 positions and the stability of the resulting alkene. The reaction conditions, such as the strength and steric bulk of the base, as well as the solvent, can be tuned to favor one product over the other. The transformation of 2,3-dihydrobenzofurans into benzofurans under acidic or basic conditions is a known strategy for creating substituted benzofuran isomers. nih.govrsc.org

Product Characterization: The resulting fluorinated benzofurans would be characterized using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR: This is a crucial technique for identifying fluorine-containing compounds. rsc.orgnih.gov The chemical shifts and coupling constants of the fluorine signals would confirm the structure of the products. For 2-fluorobenzofuran and 3-fluorobenzofuran, distinct singlets (or doublets if coupled to nearby protons) would be observed in different regions of the ¹⁹F NMR spectrum.

¹H NMR: The proton spectra would show characteristic signals for the aromatic and furan (B31954) ring protons. The coupling of these protons to the fluorine atom (²JHF, ³JHF, etc.) would provide definitive structural information.

¹³C NMR: The carbon signals would also exhibit C-F coupling, which is a powerful diagnostic tool for determining the position of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the products.

Table 3: Potential Products of Dehydrofluorination and Key Characterization Data

| Product Name | Structure | Expected Key NMR Feature |

|---|---|---|

| 2-Fluorobenzofuran | A benzofuran ring with a fluorine atom at the C2 position. | A signal in the ¹⁹F NMR spectrum; characteristic C-F coupling constants in the ¹H and ¹³C NMR spectra for the C2 and C3 positions. |

| 3-Fluorobenzofuran | A benzofuran ring with a fluorine atom at the C3 position. | A distinct signal in the ¹⁹F NMR spectrum, shifted relative to the 2-fluoro isomer; characteristic C-F coupling for the C2 and C3 positions. |

The study of these dehydrofluorination reactions provides valuable insight into the reactivity of the this compound scaffold and offers a synthetic route to important fluorinated benzofuran building blocks. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions at Fluorinated Stereocenters

Nucleophilic substitution at a saturated carbon atom bearing a fluorine atom is generally challenging due to the exceptional strength of the C-F bond, which is the strongest single bond to carbon. Consequently, fluoride is a poor leaving group in classical SN2 reactions. However, intramolecular reactions or reactions with highly activated substrates can facilitate C-F bond cleavage. cas.cn

For this compound, the stereochemistry of the molecule, with both fluorine atoms on the same face of the furan ring, would play a critical role in any substitution reaction. A direct SN2 displacement of one of the fluoride ions by a nucleophile would require the nucleophile to approach from the backside of the C-F bond, leading to an inversion of configuration at that stereocenter. The rigidity of the dihydrobenzofuran ring system could either hinder or facilitate this approach depending on the specific conformation of the molecule.

While direct intermolecular SN2 reactions on unactivated alkyl fluorides are rare, intramolecular cyclization reactions where the nucleophile is tethered to the molecule have been shown to displace fluoride, benefiting from the proximity effect. cas.cn In the context of this compound, a hypothetical nucleophilic substitution might be achieved with a strong nucleophile under forcing conditions. The relative rates of substitution for different halides in SN2 reactions typically follow the trend I > Br > Cl >> F. cas.cn

The table below illustrates typical conditions and outcomes for nucleophilic substitution on fluorinated carbons in related systems, which could serve as a starting point for exploring the reactivity of this compound.

| Substrate (Analogous System) | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1-Fluoro-2-phenylethane | NaN3 | DMF, 150 °C | 1-Azido-2-phenylethane | Low | cas.cn |

| (R)-1-Fluoro-1-phenylethane | LiBr | Acetone, reflux | (S)-1-Bromo-1-phenylethane | 25 | cas.cn |

| 2-Fluoro-2-deoxy-glucose | Acetate | Acetic Anhydride | Acetylated sugar | High | beilstein-journals.org |

This table is illustrative and based on general principles of reactivity for analogous compounds, as specific data for this compound is not available.

Ring-Opening and Rearrangement Processes

The 2,3-dihydrobenzofuran (B1216630) scaffold can undergo ring-opening reactions under various conditions, typically catalyzed by Lewis or Brønsted acids. mdpi.com The presence of two highly electronegative fluorine atoms at the 2- and 3-positions is expected to have a significant electronic impact on the stability and reactivity of the heterocyclic ring. These electron-withdrawing groups can influence the susceptibility of the ether oxygen to protonation or coordination with a Lewis acid, which is often the initial step in ring-opening mechanisms.

An acid-catalyzed ring-opening of this compound could proceed via protonation of the ether oxygen, followed by nucleophilic attack at either C2 or C3. The regioselectivity of this attack would be influenced by the electronic effects of the fluorine atoms and the stability of the resulting carbocationic intermediate. For instance, attack at C2 would lead to a benzylic carbocation, which could be stabilized by the adjacent aromatic ring.

In some cases, electrophilic bromination has been shown to initiate an unexpected ring-opening of 2,3-dihydrofuran derivatives. semanticscholar.org A similar reactivity might be anticipated for the cis-2,3-difluoro analog, where an electrophile could trigger a cascade leading to cleavage of the furan ring. Rearrangement processes could also occur, potentially leading to the formation of fluorinated chromane or other heterocyclic systems, depending on the reaction conditions and the stability of the intermediates.

Computational Chemistry for Mechanistic Insights

Given the challenges in studying the reactivity of highly fluorinated compounds experimentally, computational chemistry provides a powerful tool for elucidating reaction mechanisms, understanding reactivity, and predicting stereochemical outcomes.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surfaces of chemical reactions. For this compound, DFT calculations could be employed to model the transition states of potential nucleophilic substitution and ring-opening reactions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. nih.gov

For a hypothetical SN2 reaction at one of the fluorinated stereocenters, DFT could be used to calculate the energy barrier for the displacement of the fluoride ion by a nucleophile. This would provide insight into the feasibility of the reaction and how the cis-stereochemistry and the rigid ring system affect the transition state geometry and energy. Similarly, for acid-catalyzed ring-opening, DFT can model the protonation step and the subsequent nucleophilic attack, helping to predict the regioselectivity and stereochemical outcome. researchgate.net

The following table presents hypothetical activation energies for a proposed SN2 reaction on this compound, illustrating the type of data that could be generated through DFT calculations.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| OH- | SN2 at C2 | 35.2 |

| OH- | SN2 at C3 | 38.5 |

| CN- | SN2 at C2 | 32.8 |

| CN- | SN2 at C3 | 36.1 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their reactions in solution. researchgate.net For this compound, MD simulations could be used to study the conformational dynamics of the molecule in different solvents and its interactions with potential reactants. This can be particularly useful for understanding how solvent molecules might participate in stabilizing transition states or intermediates.

Reactive MD simulations, using force fields like ReaxFF, could potentially model the bond-breaking and bond-forming events in nucleophilic substitution or ring-opening reactions. nih.gov These simulations can reveal complex reaction pathways and the role of dynamic effects that are not captured by static DFT calculations. For instance, an MD simulation could model the approach of a nucleophile to the fluorinated stereocenters and the subsequent displacement of the fluoride ion, providing a time-resolved picture of the reaction mechanism.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Cis 2,3 Difluoro 2,3 Dihydrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Cis-2,3-difluoro-2,3-dihydrobenzofuran, a combination of 1H, 13C, and 19F NMR, enhanced by two-dimensional (2D) techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the key signals are those of the methine protons at the 2- and 3-positions of the dihydrofuran ring.

In a study by Baciocchi et al. (1980), the ¹H NMR spectrum of the cis isomer was recorded in perdeuteriobenzene. researchgate.net The protons at the 2- and 3-positions (H-2 and H-3) appear as complex signals described as double double doublets, indicating coupling to each other and to the two fluorine atoms. researchgate.net The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. researchgate.net

The vicinal coupling constant between H-2 and H-3 (JH2-H3) is particularly diagnostic for establishing the cis stereochemistry. In the cis isomer, this coupling is observed to be 4.5 Hz, a value consistent with the dihedral angle between these two protons in a cis configuration on a five-membered ring. researchgate.net This is in contrast to the trans isomer, where the corresponding coupling constant is approximately 0 Hz due to a dihedral angle of around 90°. researchgate.net

Interactive Data Table: ¹H NMR Data for this compound researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 7.19-6.53 | m | - |

| H-2 | 5.52 | ddd | JH2-H3 = 4.5, ²JH2-F2 = 61.2, ³JH2-F3 = 2.9 |

| H-3 | 5.25 | ddd | JH2-H3 = 4.5, ³JH3-F2 = 14.1, ²JH3-F3 = 54.9 |

Note: Data obtained in C₆D₆ at 90 MHz. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected ¹JC-F (Hz) |

| C-2 | 90 - 110 | d | 180 - 250 |

| C-3 | 90 - 110 | d | 180 - 250 |

| Aromatic Quaternary (C-O) | 155 - 160 | s (or small t/d) | - |

| Aromatic Quaternary (C-C) | 120 - 130 | s (or small t/d) | - |

| Aromatic CH | 110 - 130 | s (or small d) | - |

19F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected for the non-equivalent fluorine atoms at C-2 and C-3.

Each fluorine signal would be split by the other fluorine atom (a two-bond geminal coupling, ²JF-F, which is typically large) and by the protons on the dihydrofuran ring (H-2 and H-3). The cis-relationship of the fluorine atoms would influence the magnitude of the ²JF-F coupling constant. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and stereochemistry.

Two-dimensional NMR experiments are indispensable for confirming the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between H-2 and H-3 through a cross-peak, confirming their vicinal relationship. It would also help in assigning the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the unambiguous assignment of the ¹³C signals for C-2, C-3, and the aromatic CH groups based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbon signals by observing correlations from H-2 and H-3 to the aromatic carbons, and from the aromatic protons to the carbons of the dihydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining stereochemistry through spatial proximity. For this compound, a key NOESY correlation would be expected between H-2 and H-3, as they are on the same face of the dihydrofuran ring. This through-space interaction would provide definitive proof of the cis stereochemistry, complementing the evidence from the J-coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

While early studies confirmed the molecular weight of 156 g/mol using low-resolution mass spectrometry, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion. researchgate.net This allows for the determination of the elemental formula with high confidence, confirming the presence of eight carbons, six hydrogens, two fluorines, and one oxygen atom.

Interactive Data Table: HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) |

| C₈H₆F₂O | 156.03867 |

The analysis of the fragmentation pattern in the mass spectrum provides insights into the stability of different parts of the molecule and can help to confirm the structure. For this compound, the molecular ion peak (M⁺) at m/z 156 is expected to be reasonably intense due to the stability of the aromatic system.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide critical insights into the functional groups and electronic structure of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its structural components. While a specific experimental spectrum for this compound is not readily found in the literature, expected characteristic vibrational frequencies can be predicted based on related structures.

Key expected vibrational modes would include C-H stretching vibrations of the aromatic ring, C-O-C stretching of the dihydrofuran ring, and the distinctive C-F stretching vibrations.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C-O-C Asymmetric Stretch | 1280-1200 | Strong |

| C-O-C Symmetric Stretch | 1150-1070 | Strong |

| C-F Stretch | 1100-1000 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

Note: This table is predictive and not based on experimental data for the specific compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and C-C backbone stretching. Specific experimental Raman data for this compound is currently unavailable in scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzofuran (B130515) chromophore. The substitution pattern on the benzene (B151609) ring will influence the wavelength of maximum absorption (λmax). Detailed experimental UV-Vis spectra for this specific cis-isomer are not documented in readily available sources.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the stereochemical relationship of the fluorine atoms in this compound. A search of crystallographic databases indicates that a crystal structure for this specific compound has not been reported.

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

In the absence of extensive experimental data, quantum chemical calculations are an invaluable tool for predicting and interpreting spectroscopic properties.

Calculation of NMR Chemical Shifts and Coupling Constants

Computational methods, such as Density Functional Theory (DFT), can be used to calculate NMR parameters. While a dedicated computational study on this compound is not found in the literature, a 1980 publication by Baciocchi et al. reports the experimental ¹H NMR spectrum, which was used to assign the cis and trans stereochemistry of the synthesized 2,3-difluoro-2,3-dihydrobenzofurans. researchgate.net

For the cis-isomer, the reported ¹H NMR spectrum in perdeuteriobenzene at 90 MHz showed a multiplet for the four aromatic protons between δ 7.19-6.53 ppm. The protons at the 2 and 3 positions of the dihydrofuran ring appeared as complex multiplets (doublets of doublets of doublets) at δ 5.52 and 5.25 ppm, respectively. researchgate.net These experimental values could serve as a benchmark for future computational studies aimed at predicting the NMR parameters with high accuracy.

Interactive Data Table: Experimental ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.19-6.53 | m |

| H-2 | 5.52 | ddd |

| H-3 | 5.25 | ddd |

Data from Baciocchi et al., J. Heterocyclic Chem., 17, 1147 (1980). researchgate.net

Simulation of Vibrational Frequencies and Electronic Spectra

In the comprehensive structural elucidation of this compound, computational chemistry serves as a powerful adjunct to experimental spectroscopic techniques. The simulation of vibrational frequencies and electronic spectra through quantum chemical calculations provides profound insights into the molecule's geometric and electronic structure, aiding in the assignment of experimental data and the prediction of its spectroscopic behavior. Methodologies rooted in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for obtaining reliable predictions of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Theoretical calculations are typically initiated with a geometry optimization of the molecule's ground state. nih.gov For this compound, this process establishes the most stable three-dimensional arrangement of its atoms, providing optimized bond lengths, bond angles, and dihedral angles. Following optimization, harmonic vibrational frequency calculations are performed to predict the molecule's infrared and Raman spectra. nih.gov These calculations not only yield the frequencies of the fundamental vibrational modes but also their corresponding intensities, which is crucial for a detailed comparison with experimental spectra. It is a common practice to apply a scaling factor to the computed frequencies to better align them with experimental values, compensating for approximations in the theoretical model and the neglect of anharmonicity. nih.gov

The simulation of the electronic spectrum is accomplished using the TD-DFT method, which provides information about the electronic transitions from the ground state to various excited states. researchgate.net This analysis yields the excitation energies, which correspond to the wavelengths of absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which are proportional to the intensity of these absorptions. arxiv.org Such simulations are invaluable for interpreting the electronic structure and the nature of the molecular orbitals involved in each transition.

The following tables present illustrative data from theoretical simulations of the vibrational frequencies and electronic spectra for this compound. These values are representative of what would be obtained using standard computational methods such as DFT (B3LYP functional with a 6-311++G(d,p) basis set) for vibrational analysis and TD-DFT for the electronic spectrum.

Simulated Vibrational Frequencies

The table below details a selection of calculated harmonic vibrational frequencies, their intensities, and the assignments of the corresponding vibrational modes. These modes include characteristic stretching and bending vibrations of the molecule.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3085 | 15.2 | Aromatic C-H Stretch |

| 1610 | 25.8 | Aromatic C=C Stretch |

| 1495 | 30.1 | Aromatic C=C Stretch |

| 1250 | 110.5 | C-O-C Asymmetric Stretch |

| 1180 | 150.3 | C-F Stretch |

| 1090 | 145.7 | C-F Stretch |

| 950 | 45.6 | C-H Bending (dihydrofuran ring) |

| 880 | 20.4 | Aromatic C-H Out-of-plane Bend |

Simulated Electronic Spectra

The subsequent table outlines the key electronic transitions predicted by TD-DFT calculations. It includes the calculated absorption wavelength (λmax), the corresponding excitation energy, the oscillator strength (f), and the nature of the primary molecular orbital contributions to each transition.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 285 | 4.35 | 0.025 | HOMO -> LUMO (π -> π) |

| 240 | 5.17 | 0.150 | HOMO-1 -> LUMO (π -> π) |

| 215 | 5.77 | 0.320 | HOMO -> LUMO+1 (π -> π*) |

These simulated data provide a theoretical framework that is indispensable for the detailed analysis and interpretation of experimental spectroscopic results for this compound.

Cis 2,3 Difluoro 2,3 Dihydrobenzofuran As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity and defined stereochemistry of cis-2,3-difluoro-2,3-dihydrobenzofuran make it an attractive starting material for the synthesis of more intricate organic molecules.

Precursor in Stereospecific Synthesis of Polycyclic Frameworks

The this compound core can serve as a foundational element for the stereospecific construction of polycyclic systems. The fluorine atoms can direct the approach of reagents and influence the stereochemical outcome of subsequent cyclization reactions. For instance, intramolecular C-H activation or annulation strategies can be employed to build additional rings onto the benzofuran (B130515) scaffold, with the existing stereocenters guiding the formation of new ones. nih.gov This approach allows for the controlled synthesis of complex, three-dimensional structures that are often challenging to access through other synthetic routes.

Recent advancements in transition metal-catalyzed reactions have further expanded the utility of dihydrobenzofuran derivatives in constructing polycyclic frameworks. nih.gov For example, rhodium-catalyzed C-H activation and annulation reactions have been successfully used to create complex heterocyclic systems. nih.gov These methods often exhibit high regio- and stereoselectivity, making them powerful tools for the synthesis of intricate molecular architectures.

Incorporation into Natural Product Analogues

The 2,3-dihydrobenzofuran (B1216630) skeleton is a common feature in numerous natural products with significant biological activities. nih.govresearchgate.net By utilizing this compound as a building block, chemists can synthesize fluorinated analogues of these natural products. The introduction of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, potentially resulting in improved therapeutic agents.

Derivatization and Further Functionalization Strategies

The versatility of this compound is further highlighted by the various strategies available for its derivatization and functionalization.

Modification at the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system of this compound is amenable to a range of chemical modifications. Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene (B151609) ring, while the dihydrofuran ring can be functionalized through various addition and substitution reactions. For example, the ether oxygen can be cleaved and re-functionalized, or the C2-C3 bond can be targeted for specific transformations.

Sequential C-H functionalization reactions, often catalyzed by transition metals like rhodium and palladium, have proven to be a powerful strategy for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov These methods allow for the precise introduction of various functional groups at specific positions on the dihydrobenzofuran scaffold.

Introduction of Additional Stereogenic Centers

A key aspect of utilizing this compound in complex molecule synthesis is the ability to introduce additional stereogenic centers with high levels of control. pdx.eduyoutube.com The existing cis-difluoro stereochemistry can exert a significant diastereoselective influence on subsequent reactions. For example, reactions at the C2 or C3 positions can be directed by the resident fluorine atoms, leading to the preferential formation of one diastereomer over another. utexas.edu

Various catalytic asymmetric methods can be employed to introduce new chiral centers. For instance, enantioselective additions to the dihydrofuran ring or stereoselective functionalization of appended side chains can be achieved using chiral catalysts or auxiliaries. This allows for the construction of molecules with multiple, well-defined stereocenters, a critical feature for many biologically active compounds.

Ring Transformation Reactions to Access Novel Fluorinated Heterocycles

Beyond its use as a scaffold, this compound can undergo ring transformation reactions to provide access to other novel fluorinated heterocyclic systems. researchgate.net The strain within the five-membered dihydrofuran ring, coupled with the electronic effects of the fluorine atoms, can be exploited to drive ring-opening and ring-rearrangement processes.

For example, under specific conditions, the dihydrofuran ring can be opened to generate a reactive intermediate that can then be trapped intramolecularly to form a new heterocyclic ring of a different size or with a different substitution pattern. Lewis acid-catalyzed ring-opening and benzannulation reactions of dihydrofuran acetals have been shown to produce functionalized carbazoles, demonstrating the potential for significant skeletal reorganization. mdpi.com These transformations significantly expand the synthetic utility of this compound, making it a gateway to a diverse range of fluorinated heterocycles with potential applications in medicinal chemistry and materials science.

Expansion and Contraction Reactions

The strained five-membered dihydrofuran ring of this compound, coupled with the electronic effects of the fluorine atoms, makes it a candidate for various ring expansion and contraction reactions. These transformations offer access to novel heterocyclic scaffolds that are otherwise challenging to synthesize.

Ring Expansion Reactions:

While direct experimental data on the ring expansion of this compound is limited, analogous transformations in similar systems suggest potential pathways. One plausible approach involves the strategic manipulation of substituents on the dihydrobenzofuran core to induce rearrangement and expansion. For instance, the introduction of a suitable functional group at the C2 or C3 position could trigger a rearrangement, leading to a six-membered dihydropyran or other expanded ring systems.

A noteworthy example in a related system is the ring expansion of dihydrobenzofuran spirooxindoles. This transformation involves a C–C bond cleavage and the expansion of the five-membered lactam ring into a quinolinone skeleton under strong acid conditions acs.org. Such a strategy could potentially be adapted to the this compound framework, provided a suitable oxindole (B195798) or a similar reactive moiety is appended to the core structure.

Ring Contraction Reactions:

Ring contraction reactions provide a powerful method for synthesizing smaller, often more strained, ring systems from larger ones. In the context of this compound, a hypothetical ring contraction could lead to the formation of functionalized cyclobutane (B1203170) or cyclopropane (B1198618) derivatives, which are valuable motifs in medicinal and materials chemistry.

A relevant analogy is the Lewis acid-mediated ring contraction of dihydrobenzopyran derivatives to dihydrobenzofurans researchgate.net. This process suggests that under appropriate acidic conditions, the dihydrofuran ring in our target molecule might undergo a rearrangement leading to a contracted product. The presence of the fluorine atoms would likely influence the stability of any carbocationic intermediates and thus the feasibility and outcome of such a reaction.

| Reaction Type | Starting Material (Analogous System) | Conditions | Product (Analogous System) | Potential Application to Target Compound |

| Ring Expansion | Dihydrobenzofuran spirooxindoles | Strong Acid (e.g., H2SO4) | Benzofuroquinolinones | Functionalization of the dihydrofuran ring to enable acid-catalyzed rearrangement. |

| Ring Contraction | Dihydrobenzopyran derivatives | Lewis Acid (e.g., BBr3) | Dihydrobenzofuran derivatives | Exploration of Lewis acid-catalyzed rearrangements to potentially form four-membered ring systems. |

Aromatization Pathways and Related Derivatives

The most direct and synthetically valuable transformation of this compound is its aromatization to form substituted benzofurans. This process typically involves the elimination of two fluorine atoms, or one fluorine and one hydrogen atom (dehydrofluorination), to generate the aromatic benzofuran core. These resulting fluorinated benzofurans are of significant interest due to their potential biological activities.

Dehydrofluorination Reactions:

The elimination of hydrogen fluoride (B91410) (HF) from this compound is a key pathway to access 2-fluoro- or 3-fluorobenzofuran derivatives. The regioselectivity of this elimination would be influenced by the reaction conditions, particularly the base used. The study of anti and syn β-eliminations from 2,3-dihalo-2,3-dihydrobenzofurans has shown that the reaction mechanism can be tuned by the choice of the base-solvent system, ranging from E2 to E1cB mechanisms lookchem.comacs.org. This suggests that by carefully selecting the reaction conditions, one could potentially control the formation of either 2-fluorobenzofuran or 3-fluorobenzofuran.

Synthesis of Substituted Benzofurans:

The aromatization of this compound can be coupled with the introduction of other substituents to generate a diverse array of benzofuran derivatives. For example, the reaction of 2,3-dihydrobenzofurans with different reagents under acidic or basic conditions can lead to various 3-acylbenzofurans or 3-formylbenzofurans nih.govrsc.org. Applying these methodologies to the difluorinated substrate could provide access to a range of functionalized fluorinated benzofurans.

| Reaction Pathway | Reactant | Conditions | Major Product(s) | Key Findings |

| Dehydrofluorination | This compound | Base (e.g., t-BuOK in t-BuOH) | 2-Fluorobenzofuran and/or 3-Fluorobenzofuran | The choice of base and solvent can influence the regioselectivity of elimination, analogous to other 2,3-dihalodihydrobenzofurans. lookchem.comacs.org |

| Aromatization with Acylation | 2,3-Dihydrobenzofuran (analogous) | Weakly acidic or basic conditions | 3-Acylbenzofurans | Aromatization can be accompanied by the introduction of an acyl group at the 3-position. nih.gov |

| Aromatization with Formylation | 2,3-Dihydrobenzofuran (analogous) | p-TsOH in (CF3)2CHOH | 3-Formylbenzofurans | Specific acidic conditions can lead to the formation of a formyl group at the 3-position. nih.gov |

Future Research Directions and Challenges in Cis 2,3 Difluoro 2,3 Dihydrobenzofuran Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthetic routes to fluorinated heterocycles often rely on harsh reagents and multi-step processes that generate significant waste. A primary challenge is the development of greener, more efficient methods for synthesizing cis-2,3-difluoro-2,3-dihydrobenzofuran.

Recent advances in the synthesis of 2,3-dihydrobenzofurans have highlighted several promising sustainable strategies. acs.orgmdpi.com Visible-light-mediated synthesis, for instance, offers a mild and environmentally friendly approach, eliminating the need for harsh oxidants or specialized catalysts. biomedicine.videorsc.org Similarly, transition-metal-free protocols, such as those employing iodine catalysis or catalyst-free conditions, are gaining traction for their cost-effectiveness and reduced environmental impact. acs.orgmdpi.com

A significant challenge lies in adapting these sustainable methods to achieve the desired cis-diastereoselectivity for the two fluorine atoms. Future research will likely focus on developing stereocontrolled cyclization reactions. This could involve using visible-light photoredox catalysis in combination with chiral catalysts or leveraging substrate control in intramolecular cyclizations of appropriately designed precursors. mt.com Methodologies like [4+1] annulation reactions, which are inherently atom-economical, could be explored with fluorinated building blocks to construct the dihydrobenzofuran core. acs.orgmdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy source, potential for novel reactivity. biomedicine.videorsc.org | Achieving high cis-diastereoselectivity, identifying suitable photocatalysts and fluorinating agents. |

| Transition-Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, simplified purification. acs.orgmdpi.com | Often requires stoichiometric reagents, control over stereochemistry can be difficult. |

| [4+1] Annulation Reactions | High atom economy, potential for building complexity quickly. acs.orgmdpi.com | Development of suitable fluorinated one-carbon components, controlling the stereochemical outcome. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, precise control over reaction potential. | Requires specialized equipment, optimization of electrolyte and electrode materials. |

Advancements in Asymmetric Fluorination Methodologies

Achieving the enantioselective synthesis of this compound is a formidable challenge. The development of catalytic asymmetric methods to control the stereochemistry at both C2 and C3 is a critical area for future research.

Current strategies for asymmetric fluorination often involve the use of chiral transition metal complexes or organocatalysts. nih.gov For example, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, which could be precursors to chiral fluorinated dihydrobenzofurans. nih.gov However, the simultaneous and stereocontrolled introduction of two fluorine atoms in a cis configuration requires novel catalytic systems.

Future advancements may come from several areas:

Dual-Catalysis Systems: Combining two different chiral catalysts that work in concert to control the stereochemistry of each C-F bond formation.

Chiral Phase-Transfer Catalysis: Using chiral catalysts to deliver fluoride (B91410) ions to a prochiral substrate in a stereocontrolled manner.

Enzyme-Catalyzed Fluorination: Directed evolution of enzymes could provide highly selective biocatalysts for this specific transformation. Recently, evolved enzymes have been used for enantioselective alkene oxytrifluoromethylation, suggesting a potential pathway for difluorination as well. aip.org

Chiral Ligand Design: The development of new, highly tailored chiral ligands for transition metals that can create a specific chiral pocket around the substrate, directing the fluorinating agent to attack from a particular face. Silver-catalyzed asymmetric synthesis has shown promise in preparing chiral 2,3-dihydrobenzofurans and could be adapted for fluorinated analogues. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The presence of two vicinal fluorine atoms on the dihydrofuran ring is expected to significantly alter the reactivity of the molecule, opening avenues for unprecedented transformations. The strong electron-withdrawing nature of fluorine can influence the stability of intermediates and the regioselectivity of subsequent reactions.

One promising area is the dearomatization of benzofurans. A recently reported method involving the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents provides a pathway to 2,3-difunctionalized dihydrobenzofurans with high diastereoselectivity. researchgate.net Exploring the reactivity of the resulting this compound core could lead to new molecular scaffolds.

Future research should investigate:

Nucleophilic Substitution Reactions: The reactivity of the C-F bonds towards nucleophiles under various conditions. The gem-difluoro motif in related systems can undergo Pd-catalyzed defluorination to yield the corresponding benzofuran (B130515), suggesting that selective C-F bond activation is possible. rsc.orgcam.ac.uk

Ring-Opening Reactions: The stability of the dihydrobenzofuran ring and its propensity to undergo ring-opening under acidic, basic, or reductive conditions.

Cycloaddition Reactions: Using the fluorinated dihydrobenzofuran as a dienophile or dipolarophile in cycloaddition reactions to build more complex polycyclic systems.

C-H Functionalization: Selective functionalization of the aromatic ring of the this compound scaffold to generate a library of new derivatives.

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry offers significant advantages for fluorination reactions, which often involve hazardous reagents and highly exothermic processes. bohrium.com The use of continuous-flow microreactors enhances safety, improves heat and mass transfer, and allows for precise control over reaction parameters, leading to higher yields and selectivity. bohrium.comcam.ac.uk

The synthesis of this compound is an ideal candidate for the application of flow chemistry for several reasons:

Handling of Hazardous Reagents: Fluorinating agents like elemental fluorine or diethylaminosulfur trifluoride (DAST) can be handled more safely in a closed-loop flow system. nih.govacs.org

Improved Reaction Control: The precise temperature control in microreactors can help to minimize side reactions and improve the diastereoselectivity of the fluorination step. cam.ac.uk

Telescoped Reactions: Flow chemistry enables the sequential combination of multiple reaction steps without isolating intermediates. nih.govacs.org This could be used to develop a continuous process from a simple starting material to the final product, for example, by coupling a cyclization reaction with a subsequent fluorination step.

Scalability: Reactions developed in flow can often be scaled up more easily and safely than traditional batch processes. cam.ac.uk

Future work will focus on designing integrated flow systems that incorporate in-line purification and analysis to enable the automated synthesis of this complex molecule. nih.gov

Sophisticated Computational Design of Fluorinated Analogues

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, computational methods can play a crucial role in both understanding its fundamental properties and designing new analogues with tailored functions.

Molecular modeling and docking studies are already used to design benzofuran derivatives with specific biological activities, such as anticancer or anti-inflammatory properties. nih.govnih.govscispace.comyoutube.com This approach can be extended to the cis-2,3-difluoro scaffold. By computationally screening virtual libraries of analogues, researchers can predict their binding affinity to biological targets and prioritize the synthesis of the most promising candidates.

Key areas for future computational research include:

Predicting Physicochemical Properties: Using quantum mechanical calculations to predict properties such as metabolic stability, lipophilicity, and bioavailability, which are significantly influenced by fluorine substitution. nih.gov

Mechanism Elucidation: Modeling reaction pathways to understand the factors that control the stereoselectivity of fluorination reactions. This can help in the rational design of catalysts and reaction conditions to favor the formation of the desired cis isomer.

Designing Novel Bioisosteres: Using the this compound motif as a bioisosteric replacement for other chemical groups in known bioactive molecules to improve their pharmacological profiles.

Advanced In Situ Spectroscopic Monitoring of Reactions

To overcome the challenges in synthesizing this compound, particularly in controlling stereoselectivity, a deep understanding of the reaction mechanism and kinetics is essential. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, allowing for real-time monitoring of reactants, intermediates, and products without altering the reaction conditions. researchgate.net

The application of these techniques is a critical future direction:

In Situ 19F NMR Spectroscopy: As the most direct method for observing fluorine-containing compounds, 19F NMR is exceptionally powerful. researchgate.netcam.ac.uk It can be used to monitor the formation of the C-F bonds, identify fluorinated intermediates, and determine the diastereomeric ratio in real-time. nih.govnih.gov

In Situ FTIR and Raman Spectroscopy: Techniques like ReactIR (FTIR) and Raman spectroscopy can track the concentration of various functional groups throughout the reaction. nih.gov For example, monitoring the carbonyl stretch of a precursor or the unique vibrational modes of the C-F bonds can provide detailed kinetic data. acs.orgscispace.com These methods are particularly well-suited for integration into flow chemistry setups for continuous process monitoring. bohrium.com

Table 2: In Situ Spectroscopic Techniques for Monitoring Fluorination Reactions

| Technique | Information Provided | Advantages for this compound Synthesis |

|---|---|---|

| 19F NMR | Direct detection of fluorine species, quantification of isomers, identification of intermediates. researchgate.netnih.gov | Unambiguous tracking of fluorinated compounds and stereoisomers. |

| FTIR (ReactIR) | Real-time concentration of functional groups (e.g., C=O, O-H). researchgate.net | Excellent for monitoring the conversion of starting materials and formation of the heterocyclic ring; compatible with flow cells. bohrium.com |

| Raman Spectroscopy | Information on molecular vibrations, especially for non-polar bonds; suitable for aqueous media. scispace.com | Complementary to FTIR; can be used in multiphase systems and with fiber-optic probes for remote monitoring. acs.org |

By combining these advanced analytical tools with modern synthetic methods, researchers can gain unprecedented control over the synthesis of this compound, paving the way for the exploration of its properties and potential applications.

Q & A